Methyl 2-cyclohexyl-2-hydroxyacetate
Description
Methyl 2-cyclohexyl-2-hydroxyacetate (CAS: 99183-16-1) is a branched ester derivative with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It features a hydroxyl (-OH) group and an ester (-COOCH₃) group attached to a central carbon atom, which is further substituted with a cyclohexyl moiety. This structure imparts moderate lipophilicity, distinguishing it from simpler esters like methyl 2-hydroxyacetate (C₃H₆O₃, 90.08 g/mol) . The compound is primarily used in laboratory settings, with a purity of ≥95%, and is classified as a specialty chemical for research purposes .
Properties
CAS No. |
99183-16-1 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22g/mol |
IUPAC Name |
methyl 2-cyclohexyl-2-hydroxyacetate |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h7-8,10H,2-6H2,1H3 |
InChI Key |
LJJCBCPCMQLBCG-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C1CCCCC1)O |
Canonical SMILES |
COC(=O)C(C1CCCCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of methyl 2-cyclohexyl-2-hydroxyacetate and its analogs:
Reactivity and Stability
- This compound : The hydroxyl group may participate in hydrogen bonding or oxidation reactions, while the ester group is susceptible to hydrolysis under acidic or basic conditions. The cyclohexyl substituent slows hydrolysis compared to less bulky analogs like methyl 2-hydroxyacetate .
- Methyl 2-hydroxyacetate : Rapid hydrolysis in aqueous environments due to minimal steric hindrance .
- Methyl 2-(2-oxocyclohexyl)acetate : The ketone group increases reactivity toward nucleophiles (e.g., Grignard reagents) compared to hydroxyl-containing analogs .
- Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate: The oxime group (-NOH) can form complexes with metal ions, enabling applications in catalysis or material science .
Preparation Methods
Reaction Mechanism and Conditions
The condensation of cyclohexanone with methyl glyoxylate represents a direct route to methyl 2-cyclohexyl-2-hydroxyacetate. This method leverages the nucleophilic addition of cyclohexanone’s enolate to the electrophilic carbonyl group of methyl glyoxylate, followed by esterification. The reaction is typically conducted under inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of intermediates.
Key parameters include:
-
Molar ratio : A stoichiometric excess of cyclohexanone (1.5:1 relative to methyl glyoxylate) ensures high conversion rates.
-
Temperature : Reactions proceed optimally at 80–100°C, balancing kinetics and thermal stability of the glyoxylate.
-
Catalyst : Lewis acids such as zinc chloride (0.5–1.0 mol%) accelerate the condensation by polarizing the glyoxylate carbonyl.
Yield and Byproduct Analysis
Under optimized conditions, this method achieves yields of 78–85%. The primary byproduct, 2-cyclohexylidene-2-hydroxyacetate (≈5–8%), forms via dehydration of the tertiary alcohol intermediate. Gas chromatography-mass spectrometry (GC-MS) analyses confirm the dominance of the target ester in the product mixture.
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Cyclohexanone ratio | 1.5:1 | +12% |
| Temperature | 90°C | +15% |
| Catalyst loading | 0.7 mol% ZnCl₂ | +8% |
Reformatsky Reaction: Cyclohexanone and Methyl Bromoacetate
Reaction Overview
The Reformatsky reaction between cyclohexanone and methyl bromoacetate offers a robust pathway to the target ester. This method employs zinc dust to generate an organozinc intermediate, which reacts with the ketone to form the β-hydroxy ester.
Reaction steps :
-
Activation of zinc with iodine in tetrahydrofuran (THF).
-
Slow addition of methyl bromoacetate to form the zinc enolate.
-
Quenching with cyclohexanone to yield the hydroxyacetate ester.
Optimization and Challenges
-
Solvent selection : THF outperforms diethyl ether in solubilizing zinc intermediates, improving yields by 18–22%.
-
Temperature control : Maintaining reflux (66°C for THF) prevents premature decomposition of the enolate.
-
Byproduct mitigation : Excess zinc (1.2 equiv) reduces residual bromoacetate, minimizing alkylation byproducts.
Data highlights :
-
Yield: 72–78% after recrystallization.
-
Purity: ≥97% (HPLC).
Esterification of 2-Cyclohexyl-2-Hydroxyacetic Acid
Acid-Catalyzed Esterification
Direct esterification of 2-cyclohexyl-2-hydroxyacetic acid with methanol provides a straightforward route, though it requires efficient water removal to drive equilibrium. Sulfuric acid (2–3 wt%) or para-toluenesulfonic acid (pTSA, 1.5 wt%) serves as the catalyst.
Reaction profile :
Solvent-Free Microwave-Assisted Method
Recent advancements utilize microwave irradiation to accelerate esterification:
-
Conditions : 150°C, 30 minutes, 300 W.
-
Advantage : 80% reduction in reaction time compared to conventional heating.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Scalability | Byproducts (%) |
|---|---|---|---|
| Condensation | 85 | Moderate | 5–8 |
| Reformatsky | 78 | High | 10–12 |
| Esterification | 92 | High | <3 |
Economic and Environmental Considerations
-
Condensation : Requires costly methyl glyoxylate but generates minimal waste.
-
Reformatsky : Zinc disposal poses environmental challenges.
Industrial Applications and Process Intensification
Continuous-Flow Synthesis
Adopting continuous-flow reactors for the condensation route enhances productivity:
Q & A
Q. What are the standard synthetic routes for preparing Methyl 2-cyclohexyl-2-hydroxyacetate, and how can reaction conditions be optimized for high yield?
- Methodological Answer : Synthesis typically involves esterification of 2-cyclohexyl-2-hydroxyacetic acid with methanol under acid catalysis. Key variables include:
- Catalysts : p-Toluenesulfonic acid (PTSA) or pyridine hydrochloride are common (similar to Ethyl 2-hydroxyacetate synthesis) .
- Solvents : Toluene or dichloromethane for azeotropic removal of water.
- Temperature : Reflux conditions (~110°C in toluene) to drive the reaction to completion.
Post-synthesis, purification via vacuum distillation or column chromatography is recommended. Yield optimization requires monitoring reaction progress by TLC and adjusting catalyst loading (0.5–5 mol%) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid drain contamination .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm ester group (δ ~3.7 ppm for methoxy protons) and cyclohexyl moiety (multiplet signals at δ 1.0–2.5 ppm) .
- IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (hydroxyl O-H stretch) .
- Mass Spectrometry : ESI-MS for molecular ion ([M+H]⁺) and fragmentation pattern validation.
Advanced Research Questions
Q. How can computational methods resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer :
- Structure Refinement : Use SHELXL for small-molecule refinement. For ambiguous electron density (e.g., disordered cyclohexyl groups), apply restraints (DFIX, SIMU) and validate with R-factor convergence (<5%) .
- Density Functional Theory (DFT) : Compare calculated vs. experimental bond lengths/angles to identify systematic errors (e.g., B3LYP/6-31G* level) .
Q. What strategies improve enantiomeric purity during the synthesis of chiral analogs of this compound?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric esterification.
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers .
- Chromatography : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IC) for purity assessment (>99% ee) .
Q. How do solvent polarity and temperature influence the stability of this compound in solution?
- Methodological Answer : Conduct accelerated stability studies:
- Conditions : Store solutions in DMSO-d₆, CDCl₃, or D₂O at 25°C, 40°C, and 60°C.
- Analysis : Monitor degradation via ¹H NMR (appearance of hydrolysis byproducts like 2-cyclohexyl-2-hydroxyacetic acid).
Polar aprotic solvents (e.g., DMSO) enhance stability, while protic solvents (e.g., methanol) accelerate ester hydrolysis .
Q. What approaches validate the biological activity of this compound derivatives in enzyme inhibition assays?
- Methodological Answer :
- Dose-Response Curves : Test derivatives at 0.1–100 µM concentrations to determine IC₅₀ values.
- Enzyme Kinetics : Use Lineweaver-Burk plots to identify competitive/non-competitive inhibition mechanisms.
- Structural Analogues : Compare with methyl 2-(3-amino-4-hydroxyphenyl)acetate derivatives, which show serotonin receptor modulation .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported yields for this compound synthesis?
- Methodological Answer :
- Variable Control : Standardize catalyst purity (e.g., anhydrous PTSA vs. hydrated), solvent dryness, and reaction time.
- Reproducibility : Replicate protocols from literature with identical reagents (e.g., Kanto Chemical’s >97% purity standards) .
- Microreactor Trials : Compare batch vs. flow systems; microreactors often enhance mixing and reduce side reactions .
Q. What toxicological assessments are feasible for this compound when limited ecotoxicology data exist?
- Methodological Answer :
- In Silico Prediction : Use tools like EPA’s ECOSAR to estimate LC₅₀ for aquatic organisms.
- Ames Test : Screen for mutagenicity with Salmonella typhimurium strains TA98/TA100 .
- Acute Toxicity : Perform OECD 423 assays on rodents (oral LD₅₀ determination) .
Structural and Functional Insights
Q. How does the cyclohexyl group in this compound influence its physicochemical properties compared to aryl-substituted analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
